molecular formula C13H19ClN4O2 B1280341 Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 221050-88-0

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1280341
CAS No.: 221050-88-0
M. Wt: 298.77 g/mol
InChI Key: GZYDEJABHMSOIM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It is a solid substance commonly used in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its chloropyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYDEJABHMSOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458482
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-88-0
Record name tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (3.00 g, 20.1 mmol) in 100 mL of ethanol was added powdered sodium carbonate (2.1 g, 20.1 mmol) and piperazine-1-carboxylic acid tert-butyl ester (3.75 g, 20.1 mmol). The reaction was heated to reflux for 5 hours, then cooled to room temperature and concentrated in vacuo. The residue was taken up in 400 mL of ethyl acetate and extracted with water (100 mL) and brine (100 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated in vacuo to a clear oil. Flash column chromatography (silica gel, gradient elution from 10% ethyl acetate-hexanes to 50% ethyl acetate-hexanes) yielded 4.63 g of the title compound (I-1a).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 9.55 g of tert-butyl 1-piperazinecarboxylate, 7.64 g of 2,4-dichloropyrimidine and 8.6 g of NaHCO3 in 50 ml of EtOH is heated at reflux for 1 hour. It is concentrated under vacuum, the residue is taken up in water and extracted with DCM, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, eluting with a DCM/AcOEt (90/10 to 60/40; v/v) mixture. Two compounds are separated:
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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